molecular formula C22H39NOSn B582603 4-(4-(Tributylstannyl)phenyl)morpholine CAS No. 1257527-55-1

4-(4-(Tributylstannyl)phenyl)morpholine

Cat. No.: B582603
CAS No.: 1257527-55-1
M. Wt: 452.27
InChI Key: VIPDIXBRZHVCRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tributylstannyl)phenyl)morpholine typically involves the reaction of 4-bromophenylmorpholine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tributylstannyl)phenyl)morpholine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically aryl-substituted morpholine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-(4-(Tributylstannyl)phenyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-(4-(Tributylstannyl)phenyl)morpholine in palladium-catalyzed reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyloxyphenyl)tributylstannane
  • N-Methyl-2-(tributylstannyl)indole
  • 5-Methyl-2-(tributylstannyl)pyridine
  • Tributylphenylstannane
  • 2-Tributylstannylthiazole
  • Tributyl(vinyl)tin
  • 1-Methyl-2-(tributylstannyl)pyrrole
  • 4-(tributylstannyl)pyridazine

Uniqueness

4-(4-(Tributylstannyl)phenyl)morpholine is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. This distinguishes it from other organotin compounds that may have different functional groups or ring structures .

Properties

IUPAC Name

tributyl-(4-morpholin-4-ylphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO.3C4H9.Sn/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;3*1-3-4-2;/h2-5H,6-9H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPDIXBRZHVCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738214
Record name 4-[4-(Tributylstannyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257527-55-1
Record name 4-[4-(Tributylstannyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257527-55-1
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